- Labelling of GW796406X with (M+4)-methylcopper, Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

Cas no 90719-30-5 (Locostatin)

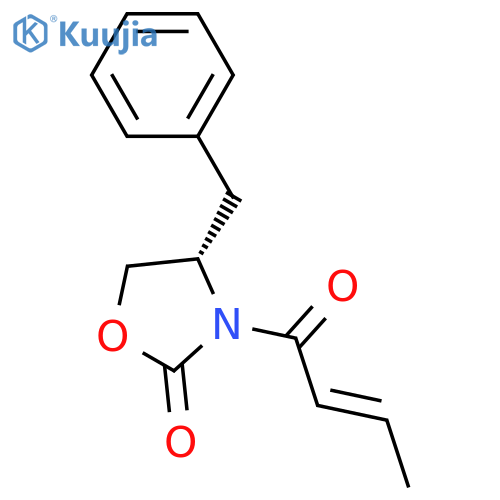

Locostatin structure

Nome del prodotto:Locostatin

Locostatin Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone

- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE

- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE

- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE

- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one

- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone

- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone

- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one

- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one

- 4-(S)-benzyl-((

- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone

- UIC-1005

- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)

- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)

- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one

- Locostatin

- UIC 1005

- Locostatin, >=98% (HPLC)

- F96187

- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

- Cell Sheet Migration Inhibitor, Locostatin

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%

- AKOS015913245

- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone

- (E/Z)-Locostatin

- DA-54986

- UTZAFVPPWUIPBH-QSLRECBCSA-N

- DTXCID901021597

- CS-W014127

- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one

- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one

- AS-41290

- 90719-30-5

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi

- SCHEMBL5058895

- CS-0136354

- 133812-16-5

- HY-W013411A

- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one

- SCHEMBL5058893

- DTXSID40879994

- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone

- HY-W013411

- MFCD00278769

-

- MDL: MFCD00278769

- Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1

- Chiave InChI: UTZAFVPPWUIPBH-QSLRECBCSA-N

- Sorrisi: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

Proprietà calcolate

- Massa esatta: 197.10500

- Massa monoisotopica: 245.10519334g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 18

- Conta legami ruotabili: 4

- Complessità: 345

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.6Ų

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 2.5

Proprietà sperimentali

- Colore/forma: Non disponibile

- Punto di fusione: 84-88 °C(lit.)

- Solubilità: DMSO: ≥30mg/mL

- PSA: 46.61000

- LogP: 1.29870

- Solubilità: Non disponibile

Locostatin Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S24/25

- Condizioni di conservazione:2-8°C

Locostatin Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |

Locostatin |

90719-30-5 | 98% | 50mg |

¥1621 | 2023-02-17 | |

| Chemenu | CM529116-50mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 50mg |

$67 | 2024-07-20 | |

| Ambeed | A127375-1g |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 1g |

$957.0 | 2025-02-24 | |

| MedChemExpress | HY-W013411A-50mg |

Locostatin |

90719-30-5 | 99.82% | 50mg |

¥2800 | 2024-07-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |

Locostatin |

90719-30-5 | 98% | 10mg |

¥891.00 | 2023-09-09 | |

| Chemenu | CM529116-250mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 250mg |

$192 | 2024-07-20 | |

| MedChemExpress | HY-W013411A-5mg |

Locostatin |

90719-30-5 | 99.82% | 5mg |

¥468 | 2024-07-21 | |

| MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |

Locostatin |

90719-30-5 | 99.82% | 10mM*1 mL in DMSO |

¥514 | 2024-07-21 | |

| 1PlusChem | 1P006BIH-250mg |

(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |

90719-30-5 | 97% | 250mg |

$584.00 | 2025-02-21 | |

| Axon Medchem | 2590-10mg |

Locostatin |

90719-30-5 | 100% | 10mg |

€60.00 | 2025-03-06 |

Locostatin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt

Riferimento

- Stereocontrolled total synthesis of (-)-kainic acid, Organic Letters, 2007, 9(9), 1635-1638

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Riferimento

- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol, Organic Letters, 2009, 11(15), 3178-3181

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

Riferimento

- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary, Chemistry of Natural Compounds, 2010, 46(1), 83-85

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

Riferimento

- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Locostatin Letteratura correlata

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

90719-30-5 (Locostatin) Prodotti correlati

- 1607474-26-9(tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate)

- 1215419-77-4(N-{4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-yl}furan-2-carboxamide hydrochloride)

- 1804890-19-4(Methyl 2-cyano-5-iodo-4-methylbenzoate)

- 297160-66-8(Ethyl 2-(4-Fluorophenyl)amino-4-oxo-4,5-dihydrothiophene-3-carboxylate)

- 2877766-54-4(N-[1-(2,2-difluoroethyl)piperidin-4-yl]cyclobutanecarboxamide)

- 1004256-15-8(1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide)

- 2229260-89-1(2-fluoro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol)

- 1869317-53-2(Ethyl 2-amino-3-[benzyl(methyl)amino]propanoate)

- 1379195-17-1(5-chloro-N1-(propan-2-yl)benzene-1,2-diamine)

- 2168195-17-1(2-3-(aminomethyl)phenylpyridine-3,4-diamine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90719-30-5)Locostatin

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):240.0/861.0